molecular formula C16H21NO5S B2853409 N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 1428372-18-2

N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2853409
CAS No.: 1428372-18-2
M. Wt: 339.41
InChI Key: WNDZGGRYDOQXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H21NO5S and its molecular weight is 339.41. The purity is usually 95%.
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Biological Activity

N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and antiviral research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from various studies and relevant literature.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H19NO5S\text{C}_{15}\text{H}_{19}\text{N}\text{O}_5\text{S}

This compound features a furan ring, a hydroxyl group, and a sulfonamide moiety, which are essential for its biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. For instance:

  • Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of various cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The IC50 values for these cell lines ranged from 0.02 to 0.08 μmol/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (μmol/mL)Comparison DrugIC50 (μmol/mL)
A-5490.02Doxorubicin0.04
MCF70.06Doxorubicin0.06
HCT1160.08Doxorubicin0.04

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence that compounds similar to this compound exhibit antiviral properties:

  • Mechanism of Action : The antiviral activity is hypothesized to be mediated through the modulation of intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication. Studies have shown that certain derivatives can increase A3G levels in HepG2 cells, leading to reduced replication of Hepatitis B virus (HBV) .

Case Studies

  • Case Study on Anticancer Effects :
    • A study evaluated the effects of this compound on A-549 cells. The compound was administered in varying concentrations over a period of six days, with cell viability assessed using an MTT assay. Results indicated significant cytotoxicity at concentrations above 0.02 μmol/mL.
  • Case Study on Antiviral Effects :
    • Research on similar compounds demonstrated their ability to inhibit HBV replication in vitro by increasing intracellular A3G levels. This suggests that this compound may possess similar mechanisms worth exploring further .

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-11-8-15(21-3)16(9-12(11)2)23(19,20)17-6-4-14(18)13-5-7-22-10-13/h5,7-10,14,17-18H,4,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDZGGRYDOQXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(C2=COC=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.